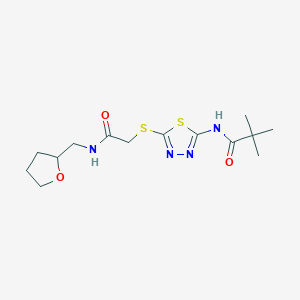

![molecular formula C21H14F4N2O2 B2825571 5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole CAS No. 1935723-16-2](/img/structure/B2825571.png)

5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

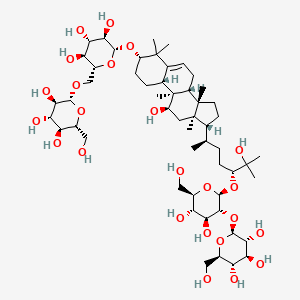

The compound “5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole” is a complex organic molecule that contains several functional groups. It has a fluorophenyl group, a trifluoromethoxyphenyl group, a furyl group, and an imidazole ring. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl and trifluoromethoxyphenyl groups are likely to be electron-withdrawing, which could influence the reactivity of the molecule .Chemical Reactions Analysis

The compound could participate in a variety of chemical reactions, depending on the conditions. The presence of the imidazole ring suggests that it could act as a nucleophile in certain conditions. The fluorine atoms could also potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple fluorine atoms could make the compound relatively nonpolar and could also increase its stability .Applications De Recherche Scientifique

Metallation Reactions

- Imidazoles, including those with structural similarities to the compound , have been studied for their reactions with butyllithium, leading to lithium-substituted products. This research contributes to understanding the chemical behavior of imidazoles in metallation reactions (Stoyanov, El’chaninov, & Pozharskii, 1992).

Synthesis and Properties

- Studies have focused on synthesizing and characterizing imidazole derivatives. For instance, 2-phenyl-5-(2-furyl)- and 2-phenyl-5-(2-thienyl)imidazoles were synthesized and their electrophilic substitution reactions were explored (Vlasova, Aleksandrov, & El’chaninov, 2010).

Biological Evaluation

- Imidazole derivatives have been evaluated for their antiproliferative effects against breast cancer cell lines. This highlights the potential of such compounds in the development of cancer therapeutics (Karthikeyan, Solomon, Lee, & Trivedi, 2017).

Fluorescence and Chemiluminescence Properties

- The fluorescence and chemiluminescence properties of imidazole analogues, including those with structural similarities to the compound , have been studied. These properties are important for applications in bioimaging and sensing technologies (Nakashima, Fukuzaki, Nomura, Shimoda, Nakamura, Kuroda, Akiyama, & Irgum, 1998).

Antioxidant and Anticancer Activity

- Research has been conducted on the antioxidant property of triazolo-thiadiazoles, with structural relevance to the compound , and their potential as anticancer agents. This includes studies on their cytotoxic effect on hepatocellular carcinoma cell lines (Sunil, Isloor, Shetty, Satyamoorthy, & Prasad, 2010).

Synthesis and Luminescence Properties

- Microwave-assisted synthesis methods have been developed for the creation of imidazole derivatives, including those with similar structures, highlighting the efficient production of these compounds. Their luminescent properties have also been investigated for potential applications in material sciences (Zhang, Zhao, Chen, Chen, Chang, Zhang, & Hua, 2015).

Orientations Futures

Mécanisme D'action

Target of Action

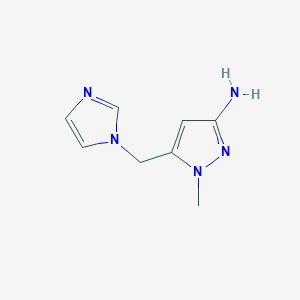

A structurally similar compound, a fluorinated pyrazole, has been shown to have a high binding affinity to the human estrogen alpha receptor (erα) . ERα plays a crucial role in the regulation of gene expression and is involved in the growth and development of some types of breast cancer .

Mode of Action

It is likely that it interacts with its target receptor (such as erα) and induces conformational changes, which could alter the receptor’s activity and modulate downstream signaling pathways .

Propriétés

IUPAC Name |

4-(4-fluorophenyl)-5-methyl-2-[5-[3-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F4N2O2/c1-12-19(13-5-7-15(22)8-6-13)27-20(26-12)18-10-9-17(28-18)14-3-2-4-16(11-14)29-21(23,24)25/h2-11H,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSGBBANNNXIGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C2=CC=C(O2)C3=CC(=CC=C3)OC(F)(F)F)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2825492.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2825493.png)

![2-[1-(3,4,5,6-Tetrachloropyridine-2-carbonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2825495.png)

![Tert-butyl 3-[4-(aminomethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2825496.png)

![3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(2-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2825497.png)

![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)propanoate](/img/structure/B2825500.png)

![(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2825502.png)

![3-(4-methoxyphenyl)spiro[1,3-thiazinane-2,3'-1H-indole]-2',4-dione](/img/structure/B2825506.png)